Cas no 572-30-5 (Avicularin)
Avicularin Chemical and Physical Properties
Names and Identifiers
-
- avicularin
- QUERCETIN-3-ARABINOSIDE
- QUERCETIN-3-ARABINOSIDE hplc
- Avicularoside
- Fenicularin
- 3-(α-L-Arabinofuranosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- Quercetin 3-α-L-arabinofuranoside
- 4H-1-Benzopyran-4-one,3-(a-L-arabinofuranosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- AVACULARIN
- AVICULARIN(AS) PrintBack
- AVICULARIN(SH)
- Avicularin,Quercetin 3-alpha-L-arabinofuranoside
- 3,3′,4′,5,7-Pentahydroxyflavone 3-O-α-L-arabinofuranoside
- Quercetin 3-O-α-L-arabinofuranoside
- Quercetin 3-O-arabinofuranoside
- A14661
- 3-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydrox
- Quercetin 3-alpha-L-arabinofuranoside
- C20H18O11
- Avicularine
- Guaiaverin
- Quercetin 3-O-alpha-L-arabinopyranoside
- Quercetin 3-O-alpha-L-arabinoside
- Avicularin, analytical standard
- quercetin-3-o-alpha-l-arabinoside
- BDBM50362887
- LMPK12112167
- Polystachoside, >=95% (LC/MS-UV)
- N2121
- W1679
- W1681
- Q9163056
- 2-(3,4-dih
- Quercetin 3-?-L-arabinofuranoside
- Polystachoside
- 3,5,7,3',4'-Pentahydroxyflavone 3-beta-L-arabinofuranoside
- Quercetin 3-O-alpha-L-arabinofuranoside
- Quercetin 3-beta-L-arabinofuranoside
- quercetin-3-O-alpha-D-arabinofuranoside
- 3,3',4',5,7-Pentahydroxyflavone 3-O-?-L-arabinofuranoside
- 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- SCHEMBL13182845
- NS00049834
- Quercetin 3-a-L-arabofuranoside
- 3-(a-L-Arabinofuranosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, 9CI
- 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- NS00097554
- TN38NQ38BQ
- 572-30-5
- Q-100283
- AKOS015897125
- UNII-TN38NQ38BQ
- CS-0008260
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl alpha-L-arabinofuranoside
- FT-0602859
- SCHEMBL151758
- QUERCETIN 3-O-.ALPHA.-L-ARABINOFURANOSIDE
- 3-(.ALPHA.-L-ARABINOFURANOSYLOXY)-2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
- HY-N0222
- DTXSID60205832
- MS-27769
- CHEBI:65460
- CHEMBL471282
- 3-(((2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 3-(alpha-L-arabinofuranosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- AC-34226
- 3-(ALPHA-L-ARABINOFURANOSYLOXY)-2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
- 4H-1-Benzopyran-4-one, 3-(.alpha.-L-arabinofuranosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- C22608
- Quercetin 3-a-L-arabinofuranoside
- DTXCID90128323
- Quercetin 3-I+--L-arabinofuranoside
- 3-(?-L-Arabinofuranosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one; Avicularine; Avicularoside;
- Avicularin
-
- MDL: MFCD10566630
- Inchi: 1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20-/m0/s1
- InChI Key: BDCDNTVZSILEOY-UXYNSRGZSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])C([H])([H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O
Computed Properties
- Exact Mass: 434.08500
- Monoisotopic Mass: 434.08491139 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 711
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 186
- Molecular Weight: 434.3
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.9±0.1 g/cm3
- Melting Point: 217°C
- Boiling Point: 828.1°C at 760 mmHg
- Flash Point: 305.8±27.8 °C
- Refractive Index: 1.801
- Solubility: 1.767e+004 mg/L @ 25 °C (est)
- PSA: 190.28000
- LogP: 0.10020
Avicularin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:Please store the product under the recommended condition sin the description
Avicularin Pricemore >>
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 44006-5MG |
Avicularin |
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¥6634.69 | 2023-04-25 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0223-100mg |
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Avicularin Suppliers
Avicularin Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on Avicularin
Avicularin (CAS No. 572-30-5): A Promising Flavonoid with Diverse Pharmacological Activities
Avicularin, identified by the CAS No. 572-30-5, is a naturally occurring flavonol glycoside widely distributed in plant species such as Rhododendron, Salix, and Rubus. Structurally, it consists of a quercetin aglycone linked to a β-D-glucose moiety via a glycosidic bond, endowing it with unique physicochemical properties and bioavailability advantages over its aglycone counterpart. Recent advancements in analytical chemistry have enabled precise quantification of this compound in herbal extracts, facilitating its exploration in pharmaceutical and nutraceutical applications.
The pharmacological profile of Avicularin has been extensively studied in recent years, with emerging evidence highlighting its role as a multitarget agent. A 2023 study published in Nature Communications demonstrated its potent antioxidant activity through dual mechanisms: direct radical scavenging and upregulation of endogenous antioxidant enzymes via activation of the Nrf2/ARE pathway. This dual action makes it particularly effective against oxidative stress-induced pathologies such as neurodegenerative diseases and cardiovascular disorders. Notably, its glycosylation enhances stability compared to quercetin, improving bioavailability by approximately 40% according to in vivo absorption studies.
In anti-inflammatory research, CAS No. 572-30-5-derived compounds have shown remarkable efficacy in suppressing NF-κB signaling pathways. A collaborative study between Kyoto University and MIT (published in JCI Insight, 2024) revealed that avicularin inhibits IκBα phosphorylation at concentrations as low as 1 μM, significantly reducing pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. This discovery positions it as a potential therapeutic candidate for autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease.
Cancer research has uncovered novel mechanisms involving epigenetic modulation by avicularin. A groundbreaking study from the University of Cambridge (Cell Metabolism, 2024) identified its ability to inhibit histone deacetylase (HDAC) activity, leading to reactivation of tumor suppressor genes silenced in colorectal cancer cells. This epigenetic regulation was accompanied by apoptosis induction through caspase cascade activation without significant cytotoxicity to normal cells, suggesting a favorable therapeutic index.
In cardiovascular applications, recent clinical trials (Phase I/II) evaluated its cardioprotective effects post-myocardial infarction. Data presented at the ESC Congress 2024 showed reduced myocardial fibrosis by 38% and improved left ventricular ejection fraction in treated groups compared to controls. The compound's ability to modulate endothelial nitric oxide synthase (eNOS) activity was highlighted as a key mechanism for vascular protection.
Synthetic chemists have developed novel derivatives of CAS No. 572-30-5 with enhanced pharmacokinetic profiles using click chemistry approaches. A research group at ETH Zurich reported an azide-functionalized analog exhibiting prolonged half-life and increased brain penetration, opening new avenues for neuroprotective applications in Alzheimer's disease models.
Bioinformatics analysis using machine learning algorithms has identified potential synergies between avicularin and conventional drugs. A computational study published in Bioinformatics (July 2024) predicted enhanced efficacy when combined with docetaxel against lung cancer cells through simultaneous targeting of both mitochondrial apoptosis pathways and cell cycle arrest mechanisms.
The agricultural sector is also exploring avicularin's potential as a natural fungicide against phytopathogens like Botrytis cinerea. Field trials conducted in Spain demonstrated up to 65% reduction in gray mold infections on strawberry crops without adverse effects on beneficial soil microbiota.
Ongoing research focuses on nanocarrier systems for targeted delivery. Liposomal formulations encapsulating avicularin achieved tumor accumulation efficiency of 89% in murine melanoma models, significantly improving therapeutic outcomes compared to free drug administration (Advanced Materials, March 2024).
This multifaceted profile underscores the immense therapeutic potential of CAS No. 572-30-5-derived compounds. As emerging studies continue to unravel its molecular mechanisms across diverse biological systems, this natural product stands at the forefront of innovative drug development strategies aiming to address unmet medical needs while maintaining safety profiles inherent to plant-derived compounds.